(4-Nitro-2-propanoylphenoxy)acetic acid
Description
Properties
CAS No. |
88521-65-7 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-(4-nitro-2-propanoylphenoxy)acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-9(13)8-5-7(12(16)17)3-4-10(8)18-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
CACDBIMPJXDRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Functional Group Considerations
The target molecule features three critical moieties:
- A phenolic ether backbone with a nitro group at the 4-position and a propanoyl group at the 2-position.
- An acetic acid side chain linked via an ether bond.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- 4-Nitro-2-propanoylphenol : The aromatic core requiring sequential acylation and nitration.
- Chloroacetic acid : For introducing the acetic acid side chain via nucleophilic substitution.
Key challenges include:
- Regioselective nitration due to competing directing effects of the propanoyl (meta-directing) and ether (ortho/para-directing) groups.
- Stability of the propanoyl group under nitration conditions, which typically involve strong acids and oxidizers.
Synthetic Routes and Methodological Comparisons
Route 1: Phenolic Ether Formation Followed by Nitration and Acylation
Step 1: Synthesis of Phenoxyacetic Acid Intermediate
The Williamson ether synthesis is employed to couple phenol derivatives with chloroacetic acid. For example:
- 2-Propanoylphenol is reacted with chloroacetic acid in the presence of a base (e.g., K₂CO₃) in acetone at reflux (56–60°C) for 12 hours.
- Yield: ~75–80% after recrystallization from ethanol/water.
Step 2: Nitration of the Phenolic Ether
Nitration is performed using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C:
- 2-Propanoylphenoxyacetic acid (1 equiv) is dissolved in H₂SO₄ (98%), cooled to 0°C, and treated with HNO₃ (90%) dropwise.
- Reaction progress is monitored via TLC, with typical completion in 3–4 hours.
- Regioselectivity : The propanoyl group directs nitration to the para position, achieving >85% selectivity.
Step 3: Purification and Isolation
The crude product is precipitated in ice-water, filtered, and recrystallized from ethyl acetate/hexane.
- Yield : 65–70% after purification.
Route 2: Sequential Acylation and Nitration on Preformed Phenolic Ethers
Step 1: Friedel-Crafts Acylation of 4-Nitrophenoxyacetic Acid
- 4-Nitrophenoxyacetic acid (1 equiv) is reacted with propionyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloroethane at 40°C.
- Reaction Time : 6–8 hours.
- Yield : ~60% due to competing side reactions (e.g., over-acylation).
Step 2: Optimization of Acylation Conditions
Alternative catalysts (e.g., FeCl₃) and solvents (e.g., nitrobenzene) improve yields to 75% but require higher temperatures (80–90°C).
Route 3: Carboxylation of Prefunctionalized Aromatic Intermediates
Adapting methodologies from carboxylation reactions (US4242524A), CO₂ is introduced under atmospheric pressure using dimethyl sulfoxide (DMSO) and potassium para-cresolate:
- 2-Propanoyl-4-nitrophenol (1 equiv) is dissolved in DMSO with KOH (2.4 equiv) and treated with CO₂ at 25–30°C for 24 hours.
- Acidification with H₂SO₄ precipitates the target compound.
- Yield : 50–55%, limited by incomplete carboxylation.
Critical Analysis of Methodologies
Reaction Efficiency and Scalability
| Route | Key Advantage | Limitation | Yield |
|---|---|---|---|
| 1 | High regioselectivity in nitration | Multi-step purification required | 65–70% |
| 2 | Simplified acylation step | Low yields due to side reactions | 60–75% |
| 3 | Mild carboxylation conditions | Requires specialized equipment for CO₂ | 50–55% |
Industrial-Scale Considerations
- Route 1 is favored for pilot-scale production due to reproducibility and >85% purity after crystallization.
- Cost Analysis : Nitration reagents (HNO₃/H₂SO₄) account for 40% of raw material costs, necessitating solvent recycling protocols.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-2-propanoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 4-amino-2-propanoylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Nitro-2-propanoylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitro-2-propanoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The phenoxyacetic acid moiety may also contribute to the compound’s biological activity by interacting with specific receptors or transporters.
Comparison with Similar Compounds
(4-Nitro-2-propanoylphenoxy)acetic Acid
- Functional Groups: Ether (-O-), nitro (-NO₂), propanoyl (-COCH₂CH₃), and carboxylic acid (-COOH).
2-((4-Nitrophenyl)amino)-2-oxoacetic Acid
- Functional Groups: Amide (-NH-CO-), nitro (-NO₂), ketone (-CO-), and carboxylic acid (-COOH).
- Key Differences: Replaces the ether and propanoyl groups with an amide and ketone, reducing hydrophobicity but increasing hydrogen-bonding capacity.
2-(4-Amino-2-nitrophenoxy)acetic Acid
- Functional Groups: Ether (-O-), amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH).
- Key Differences: The amino group at the 4-position introduces basicity and redox activity, contrasting with the target compound’s nitro-propanoyl combination.
2-(4-(4-Nitrophenoxy)phenyl)acetic Acid
- Functional Groups: Biphenyl ether, nitro (-NO₂), and carboxylic acid (-COOH).
First Aid Measures Comparison
Hazard Identification
- Nitro-containing compounds (e.g., evidence compounds 1–3) typically pose risks of oxidative stress and irritation. The amino group in compound 2 may introduce additional reactivity concerns .
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